2,4-Dibromo-6-(trifluoromethyl)phenol
Overview
Description
“2,4-Dibromo-6-(trifluoromethyl)phenol” is a halogenated phenolic compound . It has a molecular weight of 319.9 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H3Br2F3O/c8-3-1-4 (7 (10,11)12)6 (13)5 (9)2-3/h1-2,13H
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 57-58°C .Scientific Research Applications
Environmental and Toxicological Studies
2,4,6-Tribromophenol, closely related to 2,4-Dibromo-6-(trifluoromethyl)phenol, has been studied for its environmental concentrations and toxicology. It is produced as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. This chemical is widely found in the environment due to its many sources, including its use as a pesticide and its natural occurrence in some aquatic organisms. The environmental impact and toxicodynamics of these compounds are still areas requiring further research (Koch & Sures, 2018).
Photoluminescence and Electroluminescence in Technology
The derivative compound, 2',6'-bis(trifluoromethyl)-2,4'-bipyridine, used in iridium(III) complexes, has been investigated for its photoluminescence and electroluminescence properties. These properties are significant for their applications in organic light-emitting diodes (OLEDs), indicating potential technological applications of similar compounds (Jing, Zhao, & Zheng, 2017).
Chemical Reactions and Synthesis
2,4,6-Tris(trifluoromethyl)phenols, closely related to the compound , have been studied for their reactions with various main group and transition elements. These studies contribute to the understanding of the chemical properties and potential uses of such compounds in various synthetic applications (Roesky, Scholz, & Noltemeyer, 1990).
Hydrogen Bonding Studies
Research on similar compounds like 2,6-bis(trifluoromethyl)phenol has been conducted to understand the effects of hydrogen bonding on molecular geometry. Such studies are crucial for the development of materials and pharmaceuticals where the molecular structure plays a critical role (Kovács & Hargittai, 1998).
Adsorption and Environmental Cleanup
Activated carbon fibers (ACFs) have been used for the adsorption of various substituted phenols, including compounds similar to this compound. Understanding the adsorption capacity and mechanism is vital for environmental cleanup and pollution control (Liu et al., 2010).
Safety and Hazards
This compound is considered hazardous. It has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are known to interact with a variety of biological targets.
Mode of Action
It is known that halogen-substituted phenols, such as this compound, can undergo peroxidase oxidation .
Pharmacokinetics
The compound is a powder at room temperature and has a melting point of 57-58 degrees Celsius . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromo-6-(trifluoromethyl)phenol. For safe handling, it is recommended to avoid breathing in the compound and to use personal protective equipment. It should be handled in a well-ventilated place to prevent the formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
It is known that halogenated phenols can interact with various enzymes and proteins
Cellular Effects
It is known that halogenated phenols can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that halogenated phenols can bind to biomolecules and influence enzyme activity and gene expression
Dosage Effects in Animal Models
It is known that the toxicity of halogenated phenols can vary with dosage
Properties
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPAQOCIUDXBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549403 | |
Record name | 2,4-Dibromo-6-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392-92-7 | |
Record name | 2,4-Dibromo-6-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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